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Compound of Interest

2-methyl-1,3-Dioxane-2-
Compound Name:
ethanamine

Cat. No.: B118654

A Spectroscopic Comparison of 2-methyl-1,3-dioxane-2-ethanamine and Related
Compounds

This guide provides a comparative analysis of the spectroscopic properties of 2-methyl-1,3-
dioxane-2-ethanamine and structurally similar compounds. Direct spectroscopic data for 2-
methyl-1,3-dioxane-2-ethanamine is not readily available in public databases. Therefore, this
comparison relies on the experimental data of related 1,3-dioxane and 1,3-dioxolane
derivatives to infer the expected spectroscopic characteristics of the target compound. The
information presented is intended for researchers, scientists, and professionals in the field of
drug development and chemical analysis.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for compounds structurally
related to 2-methyl-1,3-dioxane-2-ethanamine. These compounds provide a basis for
predicting the spectral features of the target molecule.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Compound Solvent ppm and Assignment
Multiplicity
2-methyl-1,3-
_ CDCls 4.85-5.05 (q, 1H) CH
dioxolane
3.8-4.0 (m, 4H) O-CH2-CH2-O
1.3 (d, 3H) CHs
2-methyl-1,3-dioxane - 4.4-4.6 (q, 1H) O-CH-O
3.6-4.1 (m, 4H) O-CHa-
1.6-2.0 (m, 2H) -CH2-
1.2 (d, 3H) CHs
2-ethyl-2-methyl-1,3-
_ 3.9 (s, 4H) O-CH2-CH2-O
dioxolane[1]
1.6 (q, 2H) -CH2-CHs
1.2 (s, 3H) CHs
0.8 (t, 3H) -CH2-CHs

Table 2: 13C NMR Spectroscopic Data
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Chemical Shift () .
Compound Solvent Assignment

ppm

2-methyl-1,3-

dioxolane[2]

- 103.8 O-CH-O

64.9 O-CH2-CH2-O
21.0 CHs
2-methyl-1,3-
] - 100.3 O-CH-O
dioxane[3]
66.6 O-CH:-
25.7 -CH2-
215 CHs
2-ethyl-2-methyl-1,3-
_ - 108.9 O-C-0
dioxolane
63.8 0O-CH2-CH2-0O
30.0 -CH2-CHs
24.0 CHs
7.9 -CH2-CHs

Table 3: IR Spectroscopy Data
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Characteristic

Compound Technique Absorption Bands Assignment
(cm™)

2-methyl-1,3-

_ 2970-2850 C-H stretch (alkane)
dioxolane[4]
1150-1050 C-0 stretch (ether)
2-ethyl-2-methyl-1,3-

Vapor Phase 2970-2880 C-H stretch (alkane)

dioxolane[5]

1200-1000 C-O stretch (ether)

Table 4: Mass Spectrometry Data

L. Key Fragment lons
Compound lonization Method Molecular lon (m/z)

(m/z)
2-methyl-1,3-
_ El 88.1 73,43
dioxolane[6]
2-methyl-1,3-dioxane El 102.1 87,57, 43
2-ethyl-2-methyl-1,3-
116.2 101, 87, 73, 55, 43

dioxolane[7]

Predicted Spectroscopic Features of 2-methyl-1,3-
dioxane-2-ethanamine

Based on the data from the related compounds, the following spectroscopic features can be
predicted for 2-methyl-1,3-dioxane-2-ethanamine:

e 1H NMR:

o Signals for the dioxane ring protons: O-CH: protons expected around 3.5-4.0 ppm and the
central CH2 proton around 1.5-2.0 ppm.

o Asinglet for the C2-methyl group protons around 1.2-1.4 ppm.
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o Signals for the ethanamine side chain: two methylene groups (-CH2-CH2-NH3) likely
appearing as multiplets between 2.5 and 3.5 ppm.

o A broad singlet for the -NHz protons, with a chemical shift that can vary depending on
solvent and concentration.

e 13C NMR:

o A quaternary carbon (O-C-O) signal for C2 of the dioxane ring, expected to be downfield
(around 100-110 ppm).

o Signals for the O-CHz carbons of the dioxane ring around 60-70 ppm and the central -
CHz- carbon around 25-30 ppm.

o Asignal for the C2-methyl carbon around 20-25 ppm.
o Signals for the two methylene carbons of the ethanamine side chain.
IR Spectroscopy:

o C-H stretching vibrations for the alkane parts of the molecule in the 2850-3000 cm~1
region.

o Strong C-O stretching bands characteristic of the acetal group in the 1000-1200 cm™1
region.

o N-H stretching vibrations from the primary amine group as one or two bands in the 3300-
3500 cm~1 region.

o N-H bending vibration around 1600 cm™1,
e Mass Spectrometry:
o The molecular ion peak corresponding to its molecular weight.

o Characteristic fragmentation patterns involving the loss of the ethanamine side chain, the
methyl group, or cleavage of the dioxane ring.
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Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
e 1H and 3C NMR:

o Sample Preparation: A small amount of the analyte is dissolved in a deuterated solvent
(e.g., CDCIs, DMSO-ds).[8] Tetramethylsilane (TMS) is often added as an internal
standard.[8]

o Data Acquisition: The sample tube is placed in the NMR spectrometer.[9] For *H NMR, a
sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For 13C
NMR, which has a much lower natural abundance and sensitivity, a larger number of
scans and a longer acquisition time are typically required.[10][11] Proton decoupling is
commonly used in 33C NMR to simplify the spectrum and improve sensitivity.[11]

o Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier
transform to generate the NMR spectrum.[11] The spectrum is then phased, baseline-
corrected, and referenced to the internal standard.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For liquid samples, a thin film can be placed between two salt plates
(e.g., NaCl or KBr). Solid samples can be prepared as a KBr pellet or analyzed using an
Attenuated Total Reflection (ATR) accessory.[12]

e Background Spectrum: A background spectrum of the empty sample holder (or pure KBr
pellet/clean ATR crystal) is recorded to subtract the contributions from the instrument and
atmosphere (e.g., CO2z, H20).[13]

o Sample Spectrum: The sample is placed in the instrument, and the IR spectrum is recorded.
The instrument measures an interferogram, which is then converted to a spectrum using a
Fourier transform.[14][15]

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://lsom.uthscsa.edu/biochemistry/wp-content/uploads/sites/39/2018/11/acqu_guide_final.pdf
https://experiments.springernature.com/articles/10.1007/978-1-4939-9690-2_5
https://pubs.acs.org/doi/pdf/10.1021/bk-2016-1221.ch001
https://pubs.acs.org/doi/pdf/10.1021/bk-2016-1221.ch001
https://pubs.acs.org/doi/pdf/10.1021/bk-2016-1221.ch001
https://www.bruker.com/en/products-and-solutions/infrared-and-raman/ft-ir-routine-spectrometer/what-is-ft-ir-spectroscopy.html
https://mse.washington.edu/files/research/SOP_FTIR.pdf
https://www.desy.de/f/students/2018/reports/MehrFatima.pdf
https://refubium.fu-berlin.de/bitstream/handle/fub188/3373/2_Techniques.pdf?sequence=3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

» Data Analysis: The background is subtracted from the sample spectrum to yield the final IR
spectrum of the compound. The positions and intensities of the absorption bands are then
analyzed to identify functional groups.[16]

3.3. Mass Spectrometry (MS)
e Electron lonization (El) Mass Spectrometry:

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a
direct insertion probe or through a gas chromatograph (GC-MS), where it is vaporized
under vacuum.[17]

o lonization: In the ion source, the vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the ejection of an electron from the molecule,
forming a radical cation (the molecular ion), which can then undergo fragmentation.[18]
[19]

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer) which separates them based on their mass-to-charge (m/z) ratio.
[18]

o Detection: A detector records the abundance of ions at each m/z value, generating the
mass spectrum.[18]

Visualizations
4.1. Structural Relationships

The following diagram illustrates the structural similarities between 2-methyl-1,3-dioxane-2-
ethanamine and the related compounds discussed in this guide.
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Caption: Structural relationships of the target compound.
4.2. Experimental Workflow for Spectroscopic Analysis

This diagram outlines a general workflow for the spectroscopic analysis of a chemical

compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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